2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide
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Overview
Description
2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a triazolopyridazine ring, and an azetidinylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of action
Compounds with a triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the target of action of “2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide” could potentially be one or more enzymes or receptors involved in these biological processes.
Mode of action
The mode of action of such compounds often involves interactions with target receptors or enzymes, leading to changes in cellular processes . The specific mode of action of “this compound” would depend on its specific target(s).
Biochemical pathways
Depending on the specific target(s) of “this compound”, various biochemical pathways could be affected. These could potentially include pathways involved in inflammation, cancer progression, microbial growth, or other processes related to the pharmacological activities mentioned above .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific mode of action and the biochemical pathways it affects. These effects could potentially include changes in cell growth, inflammation, or other cellular processes .
Biochemical Analysis
Biochemical Properties
The compound 2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide can interact with a variety of enzymes and receptors in the biological system
Molecular Mechanism
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions . The azetidinylacetamide moiety is then introduced via nucleophilic substitution reactions, often using azetidine derivatives and acylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The triazolopyridazine ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the triazolopyridazine ring produces dihydro derivatives .
Scientific Research Applications
2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
2-(2-methoxyphenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is unique due to its combination of a methoxyphenyl group, a triazolopyridazine ring, and an azetidinylacetamide moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-22(18(25)9-13-5-3-4-6-15(13)26-2)14-10-23(11-14)17-8-7-16-20-19-12-24(16)21-17/h3-8,12,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQROBGHTABYPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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